N-(2-(Methylamino)ethyl)acetamide hydrochloride N-(2-(Methylamino)ethyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1350720-14-7
VCID: VC3020540
InChI: InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
SMILES: CC(=O)NCCNC.Cl
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol

N-(2-(Methylamino)ethyl)acetamide hydrochloride

CAS No.: 1350720-14-7

Cat. No.: VC3020540

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Methylamino)ethyl)acetamide hydrochloride - 1350720-14-7

Specification

CAS No. 1350720-14-7
Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
IUPAC Name N-[2-(methylamino)ethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
Standard InChI Key AJWYTXPBZDRHRB-UHFFFAOYSA-N
SMILES CC(=O)NCCNC.Cl
Canonical SMILES CC(=O)NCCNC.Cl

Introduction

Chemical Structure and Properties

Structural Information

N-(2-(Methylamino)ethyl)acetamide hydrochloride possesses a well-defined chemical structure characterized by specific functional groups that contribute to its reactivity profile.

PropertyValueSource
IUPAC NameN-[2-(methylamino)ethyl]acetamide;hydrochloride
Molecular FormulaC₅H₁₃ClN₂O
Molecular Weight152.62 g/mol
CAS Number1350720-14-7
SMILESCC(=O)NCCNC.Cl
InChIInChI=1S/C5H12N2O.ClH/c1-5(8)7-4-3-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
InChIKeyAJWYTXPBZDRHRB-UHFFFAOYSA-N
Physical AppearanceWhite to off-white solid

Physical and Chemical Properties

N-(2-(Methylamino)ethyl)acetamide hydrochloride typically appears as a crystalline solid with good water solubility due to its salt form. The hydrochloride salt enhances its stability and water solubility compared to the free base form. The compound contains both a secondary amine (methylamino group) and an amide functionality, which contributes to its chemical behavior and reactivity patterns.

Synthesis Methods

General Synthetic Routes

The synthesis of N-(2-(Methylamino)ethyl)acetamide hydrochloride typically involves a multi-step process. The most common method reported in the literature involves the reaction of N-methylaminoethanol with acetic anhydride, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Detailed Synthetic Procedure

A typical synthetic route for N-(2-(Methylamino)ethyl)acetamide hydrochloride involves the following steps:

  • Reaction of N-methylaminoethanol with acetic anhydride under controlled conditions

  • Formation of N-(2-(Methylamino)ethyl)acetamide as an intermediate

  • Treatment with hydrochloric acid to obtain the hydrochloride salt

  • Purification by recrystallization or other suitable methods

The reaction can be represented as:
N-methylaminoethanol + acetic anhydride → N-(2-(Methylamino)ethyl)acetamide + acetic acid
N-(2-(Methylamino)ethyl)acetamide + HCl → N-(2-(Methylamino)ethyl)acetamide hydrochloride

Chemical Reactions

Types of Reactions

N-(2-(Methylamino)ethyl)acetamide hydrochloride can participate in various chemical reactions due to its functional groups, including:

Oxidation Reactions

The compound can undergo oxidation with common oxidizing agents. The secondary amine (methylamino group) is particularly susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

Reduction Reactions

Reduction reactions, particularly of the amide group, can be carried out using suitable reducing agents. These reactions can lead to the formation of corresponding amines.

Substitution Reactions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, hydrogen peroxideAcidic medium, controlled temperature
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions, low temperature
SubstitutionAlkyl halides, acyl chloridesBasic conditions, appropriate solvents

Biological Activity and Applications

Building Block in Synthesis

One of the primary applications of N-(2-(Methylamino)ethyl)acetamide hydrochloride is as a building block in the synthesis of more complex compounds with potential biological activities. Its functional groups provide points for further derivatization, making it valuable in medicinal chemistry and drug discovery efforts.

Enzymatic Studies

The compound has been investigated for its interactions with enzymes, particularly its role in modulating acetylcholinesterase activity. This interaction could have implications for neurological research and the development of compounds for treating neurological disorders.

Research Findings and Case Studies

Structural Studies

Comparison with Similar Compounds

Structural Analogs

N-(2-(Methylamino)ethyl)acetamide hydrochloride belongs to a family of acetamide derivatives with varying substituents on the nitrogen atoms. Comparing this compound with its structural analogs provides insights into the effects of structural modifications on chemical and biological properties.

CompoundMolecular FormulaKey Structural DifferencesReference
N-ethyl-2-(methylamino)acetamide hydrochlorideC₅H₁₃ClN₂OContains an ethyl group instead of a methylamino-ethyl chain
N-Methyl-N-[2-(methylamino)ethyl]acetamide hydrochlorideC₆H₁₅ClN₂OContains an additional methyl group on the amide nitrogen
N,N-dimethyl-2-(amino)acetamideC₄H₁₀N₂OContains two methyl groups on the amide nitrogen and lacks the methylamino group

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